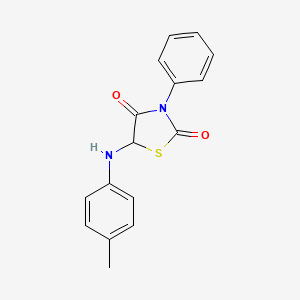

3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione

Description

The exact mass of the compound 5-[(4-methylphenyl)amino]-3-phenyl-1,3-thiazolidine-2,4-dione is 298.07759887 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-(4-methylanilino)-3-phenyl-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2S/c1-11-7-9-12(10-8-11)17-14-15(19)18(16(20)21-14)13-5-3-2-4-6-13/h2-10,14,17H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEOCIORIVULVPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC2C(=O)N(C(=O)S2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Significance of the Thiazolidinedione Scaffold in Synthetic Organic Chemistry

The thiazolidine-2,4-dione (TZD) core is a five-membered heterocyclic ring containing sulfur and nitrogen atoms, with two carbonyl groups at positions 2 and 4. This structural motif is highly valued in synthetic organic chemistry for several key reasons. Its reactivity at multiple positions—the nitrogen at position 3 and the active methylene (B1212753) group at position 5—allows for the straightforward introduction of a wide variety of substituents. This versatility enables the creation of large libraries of diverse molecules for biological screening.

The TZD scaffold is a versatile pharmacophore, meaning it is a molecular framework that can be readily modified to interact with various biological targets. nih.gov Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, antiviral, antioxidant, anticancer, anti-inflammatory, and antihyperglycemic effects. nih.gov The ability to modulate the electronic and steric properties of the molecule by introducing different substituents at the N-3 and C-5 positions makes the TZD scaffold a powerful tool for drug discovery and development. rfppl.co.in

Overview of Substituted Thiazolidinediones As a Class of Organic Compounds

Substituted thiazolidinediones are a broad class of organic compounds that have been the subject of extensive research due to their diverse biological activities. nih.gov The synthetic accessibility of the TZD core allows for the introduction of various functional groups at the 3- and 5-positions, leading to a wide array of derivatives with distinct properties.

Substitution at the N-3 Position: The nitrogen atom of the thiazolidinedione ring can be readily alkylated or arylated. This position is crucial for modulating the pharmacokinetic properties of the molecule, such as its solubility and metabolic stability. For instance, the introduction of different aryl groups at the N-3 position can significantly influence the compound's biological activity.

Substitution at the C-5 Position: The active methylene (B1212753) group at the C-5 position is particularly amenable to Knoevenagel condensation with various aldehydes and ketones. This reaction introduces an exocyclic double bond and allows for the incorporation of a wide range of aromatic and heterocyclic moieties. The nature of the substituent at this position is often a key determinant of the compound's pharmacological profile.

The biological potential of substituted thiazolidinediones is vast. Many derivatives exhibit potent activity against various pathogens and have been investigated for their efficacy in treating a range of diseases. nih.gov

Positioning of 3 Phenyl 5 P Tolylamino Thiazolidine 2,4 Dione Within Contemporary Heterocyclic Research

Historical and Conventional Synthetic Routes to the Thiazolidinedione Core

The foundational 2,4-thiazolidinedione (B21345) ring system is most classically synthesized through the condensation of thiourea (B124793) and an α-haloacetic acid, typically chloroacetic acid. This method involves the reaction of these two commercially available reagents, often under reflux in water or an acidic medium. nih.govijrpb.comyoutube.com The reaction proceeds via an initial nucleophilic attack of the sulfur atom from thiourea on the α-carbon of chloroacetic acid, followed by intramolecular cyclization and subsequent hydrolysis of the imino intermediate to yield the desired 2,4-dione structure. nih.gov

While robust and widely used, this conventional method often requires prolonged heating for 8-10 hours at elevated temperatures (100-110 °C). youtube.comnih.gov Variations of this route have been developed to improve yields and reaction conditions, but the fundamental approach remains a staple in heterocyclic chemistry.

Table 1: Conventional Synthesis of 2,4-Thiazolidinedione Core

| Reactant A | Reactant B | Solvent/Catalyst | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Thiourea | Chloroacetic Acid | Water, conc. HCl | Reflux, 8-10 hrs | ~80% | youtube.comnih.gov |

Advanced Strategies for N3-Phenyl and C5-p-tolylamino Functionalization

Achieving the specific substitution pattern of this compound necessitates advanced synthetic strategies that allow for regioselective functionalization at both the nitrogen (N3) and carbon (C5) positions of the TZD core.

Direct N-Arylation Approaches

Introducing the phenyl group at the N3 position is typically achieved after the formation of the TZD ring. Direct N-arylation methods are employed, which involve the reaction of the thiazolidine-2,4-dione with an aryl halide, such as bromobenzene (B47551) or iodobenzene. These reactions are often catalyzed by a base to deprotonate the acidic N-H proton of the TZD ring, thereby increasing its nucleophilicity. Common bases include potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). nih.gov This nucleophilic substitution reaction effectively couples the phenyl group to the nitrogen atom.

Stereoselective and Regioselective C5-Substitution Methodologies

Functionalization at the C5 position is critical for modulating the biological activity of TZD derivatives. While the most common method for C5 substitution is the Knoevenagel condensation with aldehydes to form 5-arylidene derivatives, the synthesis of a 5-amino substituted TZD requires a different approach. nih.govresearchgate.netnih.gov

A plausible and direct route to introduce the p-tolylamino group at the C5 position involves a two-step sequence starting from the N3-phenylated TZD intermediate:

Halogenation at C5: The first step is the regioselective bromination of the 3-phenyl-thiazolidine-2,4-dione at the C5 position. The methylene (B1212753) group at C5 is activated by the two adjacent carbonyl groups, making it susceptible to electrophilic halogenation. This reaction can be carried out using bromine in a suitable solvent to yield 3-Phenyl-5-bromo-thiazolidine-2,4-dione. nih.govresearchgate.net

Nucleophilic Substitution: The resulting 5-bromo intermediate is an excellent substrate for nucleophilic substitution. The bromine atom serves as a good leaving group, allowing for a direct SN2-type reaction with an amine. The target this compound can then be synthesized by reacting the 3-Phenyl-5-bromo-thiazolidine-2,4-dione intermediate with p-toluidine. The reaction is typically performed in the presence of a base to neutralize the HBr byproduct. This method provides a direct and regioselective pathway to form the crucial C-N bond at the C5 position.

Multi-Component Reaction Sequences for Thiazolidinedione Synthesis

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to synthesizing complex molecules in a single step. ump.edu.pl For the synthesis of highly substituted thiazolidinones, a one-pot, three-component reaction can be envisioned. ump.edu.pl A hypothetical MCR for the target molecule could involve the reaction of a phenyl-substituted thiourea, a suitable three-carbon synthon bearing a leaving group and a carbonyl precursor, and p-toluidine. Such a convergent approach, while requiring significant optimization, could streamline the synthesis by forming multiple bonds in a single operation, thereby reducing waste and purification steps.

Modern and Sustainable Synthetic Protocols

In line with the principles of green chemistry, modern synthetic methods aim to reduce reaction times, energy consumption, and the use of hazardous solvents.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates and often improving yields. This technology is highly applicable to the synthesis of the this compound system.

TZD Core Synthesis: The conventional synthesis of the TZD core, which typically requires hours of reflux, can be completed in minutes under microwave irradiation. For instance, reacting thiourea and monochloroacetic acid in water under microwave conditions (350 W, 110 °C) can produce the TZD ring in just 12 minutes.

N-Arylation: Microwave heating can dramatically shorten the time required for N-arylation. The reaction of thiazolidinediones with aryl halides, catalyzed by a base like K₂CO₃ in DMF, proceeds efficiently under microwave irradiation, leading to excellent yields in a fraction of the time required for conventional heating. nih.gov

C5-Functionalization: The Knoevenagel condensation, a key reaction for C5 modification, is also significantly enhanced by microwave energy. Reactions of TZDs with aldehydes can be completed in 6-8 minutes under solvent-free, solid-phase conditions using piperidine (B6355638) and silica (B1680970) gel as catalysts. ijrpb.com This approach can be adapted for reactions leading to the precursors required for the target molecule.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis Steps

| Synthetic Step | Conventional Method | Microwave-Assisted Method | Advantages of Microwave |

|---|---|---|---|

| TZD Core Formation | 8-12 hours reflux | 5-12 minutes | Drastic reduction in reaction time, energy efficiency. ijrpb.com |

| N-Arylation | Several hours reflux | 10-30 minutes | Faster reaction, often higher yields, cleaner product profile. nih.gov |

| Knoevenagel (C5) | 8-9 hours reflux | 6-25 minutes | Reduced time, potential for solvent-free conditions. nih.govijrpb.com |

Solvent-Free Organic Reactions

Solvent-free synthesis, often facilitated by microwave irradiation or grinding, represents a significant advancement in green chemistry by minimizing the use of volatile organic compounds (VOCs). nih.govorientjchem.org These techniques can lead to shorter reaction times, higher yields, and simplified work-up procedures.

For the synthesis of the thiazolidinedione scaffold, solvent-free methods have been successfully employed. For instance, the cyclocondensation reaction of an aniline, an aldehyde, and thioglycolic acid to form 1,3-thiazolidin-4-ones has been achieved under solvent-free conditions at 90°C using ammonium (B1175870) persulfate as a catalyst. nih.gov Another approach involves the reaction of inactive aziridines and aroyl isothiocyanates at room temperature without any catalyst or solvent to produce 2-iminothiazolidines. nih.gov

While these methods apply to the core structure or different substitution patterns, a hypothetical solvent-free approach for the target molecule, this compound, could involve the nucleophilic substitution of a suitable precursor like 5-bromo-3-phenylthiazolidine-2,4-dione with p-toluidine. Such a reaction could potentially be carried out by heating the neat reactants, possibly with a solid-supported base to scavenge the HBr byproduct, thereby adhering to green chemistry principles. One-pot, multicomponent reactions under solvent-free conditions are also a hallmark of this methodology, offering an efficient pathway to complex molecules from simple precursors. orientjchem.org

The following table summarizes findings for solvent-free synthesis of related thiazolidine (B150603) derivatives, illustrating the conditions and advantages of this methodology.

| Reaction Type | Reactants | Catalyst/Conditions | Yield | Advantages Noted | Reference |

|---|---|---|---|---|---|

| Cyclocondensation | Aniline, Benzaldehyde, Thioglycolic acid | Ammonium Persulfate (APS), 90°C | 84% | Economical catalyst, high atom economy | nih.gov |

| Domino Ring Opening Cyclization | Inactive Aziridine, Aroyl isothiocyanates | None, Room Temperature | Not specified | Ecologically benign, catalyst-free | nih.gov |

| One-Pot Three-Component | Arylaldehyde, Thioglycolic acid, Anilines | MNPs@SiO2-IL, Solvent-free | High to excellent | Activates carbonyl group for imine formation | nih.gov |

Deep Eutectic Solvents (DES) as Reaction Media and Catalysts

Deep Eutectic Solvents (DES) are emerging as highly effective and environmentally friendly alternatives to traditional organic solvents. consensus.app Composed of a mixture of a hydrogen bond acceptor (HBA) and a hydrogen bond donor (HBD), such as choline (B1196258) chloride and urea (B33335) or glycerol, DES are biodegradable, non-toxic, and inexpensive. researchgate.neteurekaselect.com Their unique properties, including the ability to dissolve various reactants and stabilize transition states through hydrogen bonding, make them excellent media and catalysts for organic synthesis. rsc.org

The application of DES in the synthesis of thiazolidinone derivatives has been demonstrated, particularly in multicomponent reactions. For example, a choline chloride-thiourea based DES has been used as a green medium for the microwave-assisted synthesis of 4-thiazolidinone-5-carboxylic acid derivatives, resulting in short reaction times, high yields, and simple work-up procedures. eurekaselect.com Similarly, a choline chloride:urea (1:2) mixture has been shown to be a highly effective medium for the [3+2] cycloaddition reactions to create complex imino-thiazolidinone hybrids, with the DES being reusable for several cycles. rsc.org

For the synthesis of this compound, a DES could serve a dual role as both solvent and catalyst. In the proposed nucleophilic substitution of 5-bromo-3-phenylthiazolidine-2,4-dione with p-toluidine, the DES could facilitate the reaction by enhancing the electrophilicity of the C5 carbon through hydrogen bonding and stabilizing the charged intermediates. This approach would offer a greener and potentially more efficient alternative to conventional solvent-based methods.

The table below details the use of DES in the synthesis of related heterocyclic systems.

| DES System | Reaction Type | Temperature | Yield | Key Advantages | Reference |

|---|---|---|---|---|---|

| Choline chloride : Urea (1:2) | [3+2] Cycloaddition for dispiro-pyrrolidines | 80°C | Excellent | Reusable, high regio- and stereo-selectivity | rsc.org |

| Choline chloride : Thiourea | Multicomponent reaction for 4-thiazolidinone-5-carboxylic acid | Microwave | Excellent | Mild conditions, cost-effective, easy workup | eurekaselect.com |

| Betaine : Glycerol (1:4) | General organic synthesis | 129°C (Microwave) | Not specified | Increased reactivity, rapid kinetics | researchgate.net |

Retrosynthetic Analysis of this compound

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses. It involves deconstructing a target molecule into simpler, commercially available precursors through a series of logical bond disconnections.

The target molecule, this compound, is a disubstituted heterocycle. A plausible retrosynthetic pathway is outlined below.

Primary Disconnection (C5–N Bond):

The most strategic initial disconnection is the bond between the C5 of the thiazolidinedione ring and the nitrogen of the p-tolylamino group. This is a C-N bond, which can be logically formed via a nucleophilic substitution reaction. This disconnection leads to two key synthons: a nucleophile, p-toluidine (2) , and an electrophilic thiazolidinedione precursor, 3-phenyl-5-halothiazolidine-2,4-dione (1) (where X is a good leaving group, such as Br or Cl).

Secondary Disconnection (C5–Br Bond):

The precursor (1) can be simplified by disconnecting the C5-Halogen bond. This suggests its formation from 3-phenylthiazolidine-2,4-dione (3) via an α-halogenation reaction at the active methylene C5 position, a common transformation for 1,3-dicarbonyl-like systems.

Tertiary Disconnection (Thiazolidinedione Ring Formation):

The core structure, 3-phenylthiazolidine-2,4-dione (3) , can be deconstructed via two primary routes based on established methods for TZD ring synthesis. nih.gov

Route A: Disconnecting the S1-C2 and N3-C4 bonds suggests a condensation reaction between N-phenylthiourea (4) and chloroacetic acid (5) . nih.gov

Route B: An alternative disconnection breaks the S1-C5 and N3-C4 bonds, pointing towards a reaction between a substituted amine and a precursor containing the S-C5-C4 fragment.

Focusing on Route A, the precursors are simple starting materials. N-phenylthiourea (4) can be retrosynthetically derived from the reaction of aniline (6) with a thiocyanate (B1210189) salt. Chloroacetic acid (5) is a basic, commercially available building block.

This complete retrosynthetic analysis breaks down the complex target molecule into the following simple, readily available starting materials:

Aniline (6)

A thiocyanate source (e.g., KSCN, NH₄SCN)

Chloroacetic acid (5)

p-Toluidine (2)

The forward synthesis would thus involve:

Synthesis of N-phenylthiourea from aniline.

Cyclocondensation with chloroacetic acid to form 3-phenylthiazolidine-2,4-dione.

Halogenation at the C5 position to yield 5-halo-3-phenylthiazolidine-2,4-dione.

Nucleophilic substitution with p-toluidine to afford the final product.

Electrophilic and Nucleophilic Reactivity at Core Ring Positions (C2, C4, C5)

The thiazolidine-2,4-dione ring possesses distinct sites susceptible to both electrophilic and nucleophilic attack. The reactivity at the C2, C4, and C5 positions is crucial for the synthesis of various derivatives and for understanding the molecule's interactions in biological systems.

The carbonyl groups at the C2 and C4 positions render these carbons electrophilic. They are susceptible to attack by nucleophiles and are essential for forming hydrogen bonds with the active sites of proteins. researchgate.net The electron-withdrawing nature of these carbonyl groups also influences the acidity of the proton at the C5 position.

Conversely, the methylene carbon at the C5 position exhibits nucleophilic character. nih.gov The protons on this carbon are acidic, and their removal by a base generates a carbanion. This nucleophilic center can then attack various electrophiles. A prominent example of this reactivity is the Knoevenagel condensation, where the C5 carbon attacks an aldehyde or ketone. nih.govnih.gov This reaction is a cornerstone for synthesizing 5-substituted TZD derivatives. nih.govnih.gov

Table 1: Reactivity at Core Positions of the Thiazolidinedione Ring

| Ring Position | Chemical Character | Common Reactions |

|---|---|---|

| C2 (Carbonyl) | Electrophilic | Nucleophilic addition, Hydrogen bonding researchgate.net |

| C4 (Carbonyl) | Electrophilic | Nucleophilic addition, Hydrogen bonding researchgate.net |

| C5 (Methylene) | Nucleophilic (as carbanion) | Knoevenagel condensation, Alkylation nih.govnih.gov |

Reactivity of the N3-Phenyl Moiety and the C5-p-tolylamino Substituent

The substituents at the N3 and C5 positions significantly modulate the reactivity of the thiazolidinedione scaffold.

The N3-Phenyl moiety influences the electron density of the entire ring system. Substitution at the N3 position is typically achieved through the deprotonation of the N-H group (in an unsubstituted TZD) followed by a nucleophilic attack on an aryl halide. nih.gov The presence of the phenyl group at N3 can enhance hydrophobic interactions within protein binding pockets. researchgate.net While the phenyl ring itself can undergo typical electrophilic aromatic substitution reactions, the conditions required might affect the stability of the TZD ring.

Ring Scission and Ring Opening Mechanisms

The stability of the thiazolidinedione ring is not absolute, and it can undergo cleavage under various conditions, including metabolic processes. Understanding these ring-opening mechanisms is critical, particularly in the context of drug metabolism and potential toxicity.

A significant pathway for the degradation of the TZD ring involves oxidation at the sulfur atom (S1). This process has been particularly studied in the context of the metabolism of TZD-containing drugs like troglitazone. nih.govresearchgate.netacs.org Cytochrome P450 enzymes, specifically CYP3A4, can catalyze the S-oxidation of the thiazolidinedione ring to form an unstable sulfoxide (B87167) intermediate. researchgate.netresearchgate.net This intermediate can then undergo spontaneous cleavage, leading to the formation of highly reactive and potentially electrophilic species, such as α-ketoisocyanate and sulfenic acid intermediates. nih.govresearchgate.netacs.org These reactive metabolites can subsequently form adducts with cellular nucleophiles like glutathione (B108866) (GSH). nih.govresearchgate.net

Proposed Mechanism of Oxidative Ring Cleavage:

S-Oxidation: The sulfur atom in the TZD ring is oxidized by a P450 enzyme to a sulfoxide. researchgate.net

Intermediate Formation: The sulfoxide is unstable and undergoes rearrangement.

Ring Scission: The ring cleaves to generate highly electrophilic intermediates. nih.govacs.org

Adduct Formation: The reactive intermediates are trapped by nucleophiles such as GSH. nih.gov

Reductive transformations of the thiazolidinedione ring are less commonly reported compared to oxidative pathways. However, specific functional groups attached to the TZD core can be reduced. For instance, in the synthesis of certain TZD libraries, a benzylidene double bond at the C5 position can be reduced using reagents like palladium hydroxide (B78521) under hydrogen pressure. mdpi.com This reaction converts the rigid, planar C5-substituent into a more flexible single-bonded group, demonstrating that the core TZD ring can be stable under certain reductive conditions. Direct reduction of the carbonyl groups within the ring would require harsh conditions and likely lead to ring opening or decomposition.

The thiazolidinedione ring contains amide-like linkages and is susceptible to hydrolysis, particularly under acidic or basic conditions. The hydrolytic ring-opening of related thiazolidine derivatives has been shown to proceed through an iminium ion intermediate. documentsdelivered.com The stability of this intermediate plays a significant role in the rate and mechanism of hydrolysis. documentsdelivered.com For the TZD ring, hydrolysis can lead to the formation of an S-carbamothioate and a carboxylic acid. researchgate.net The pH of the environment is a critical factor, with the reaction being catalyzed by both hydronium ions at low pH and hydroxide ions at high pH. documentsdelivered.com The substitution at the N3 position can influence the rate of hydrolysis; for instance, an N-acetyl group can result in a rate-determining ring-opening step. documentsdelivered.com

Tautomerism Phenomena in Thiazolidinediones (Keto-Enol)

Thiazolidine-2,4-dione and its derivatives can exhibit keto-enol tautomerism due to the presence of carbonyl groups and adjacent protons. researchgate.netnih.gov Tautomers are constitutional isomers that readily interconvert, typically through the migration of a proton. libretexts.org

The TZD ring can exist in several tautomeric forms, but the dione (B5365651) (keto) form is generally the most stable and predominant. researchgate.net However, the equilibrium can shift towards the enol form depending on several factors:

Solvent Polarity: The keto form is often favored in polar aprotic solvents, while the enol form may be more prevalent in non-polar solvents. nih.gov

Substitution: Electron-donating or withdrawing groups on the ring can influence the stability of the different tautomers.

Conjugation and Hydrogen Bonding: The enol form can be significantly stabilized if the resulting double bond is in conjugation with another pi system or if it can form a stable intramolecular hydrogen bond. libretexts.orgmasterorganicchemistry.com For example, in 1,3-dicarbonyl systems, the enol form is often favored due to the formation of a stable six-membered ring via hydrogen bonding. libretexts.org

Table 2: Factors Influencing Keto-Enol Equilibrium in Thiazolidinediones

| Factor | Influence on Equilibrium | Rationale |

|---|---|---|

| Solvent | Polar aprotic solvents favor keto form; non-polar solvents can favor enol form. nih.gov | Differential solvation of the tautomers. |

| Conjugation | Stabilizes the enol form. masterorganicchemistry.com | Delocalization of pi electrons over a larger system. |

| Intramolecular H-Bonding | Stabilizes the enol form. libretexts.org | Formation of a stable cyclic conformation. |

| Aromaticity | Strongly favors the enol form if it results in an aromatic system. masterorganicchemistry.com | The large stabilization energy of an aromatic ring. |

Chiral Inversion and Racemization Mechanisms, Including S-Oxide Mediated Pathways

The stereochemical stability of the C5 chiral center in 5-substituted thiazolidine-2,4-diones, including this compound, is a critical aspect of their chemical reactivity. These compounds can undergo chiral inversion, leading to racemization, through mechanisms that are influenced by the molecular structure and the surrounding chemical environment. The primary pathways implicated in this process are keto-enol tautomerism and a proposed S-oxide mediated mechanism.

The principal mechanism for the racemization of 5-substituted thiazolidinediones is believed to be keto-enol tautomerism. This process involves the interconversion of the chiral keto form to a planar, achiral enol intermediate, which can then revert to either enantiomer of the keto form with equal probability, resulting in a racemic mixture. The key step in this mechanism is the removal of the acidic proton at the C5 position, facilitated by the electron-withdrawing effects of the two adjacent carbonyl groups.

The rate of this tautomerism, and consequently the rate of racemization, is significantly influenced by the pH of the medium. Studies on analogous 5-aryl-thiazolidinediones have demonstrated that the racemization is subject to base catalysis. researchgate.net In the presence of a base, the C5 proton is abstracted to form an enolate ion. This enolate is a resonance-stabilized, planar intermediate. Subsequent protonation of this intermediate can occur from either face, leading to the formation of both (R)- and (S)-enantiomers. The dramatic influence of pH is highlighted by observations that at higher pH, racemization can be rapid, occurring within minutes, while at lower pH, the compound can be stereochemically stable for extended periods. researchgate.net

Theoretical studies using ab initio molecular orbital and density functional methods have provided further insight into this process. researchgate.net While keto-enol tautomerism is a viable pathway, computational models suggest that the energy barrier for the direct keto-enol conversion might be substantial. researchgate.net This has led to the exploration of alternative or concurrent mechanisms that could account for the observed rapid racemization under physiological conditions. researchgate.net

A significant alternative or contributing pathway that has been proposed based on computational studies is the S-oxide mediated racemization. researchgate.net This mechanism involves the reversible oxidation of the sulfur atom in the thiazolidinedione ring to form an S-oxide (sulfoxide).

The formation of the S-oxide has a profound electronic effect on the thiazolidinedione ring. The sulfoxide group is strongly electron-withdrawing, which significantly increases the acidity of the proton at the C5 position. researchgate.net This enhanced acidity makes the C5 proton more susceptible to abstraction by a base, thereby lowering the activation energy for the formation of the enolate intermediate.

The proposed S-oxide mediated pathway can be summarized in the following steps:

Oxidation: The sulfur atom of the thiazolidinedione ring is oxidized to a sulfoxide. This reaction can potentially occur under physiological conditions.

Enhanced Enolization: The increased acidity of the C5 proton in the S-oxide derivative facilitates its removal, leading to the formation of the corresponding enolate.

Racemization: The planar enolate intermediate can be protonated from either side, resulting in a mixture of enantiomers.

Reduction: The sulfoxide is subsequently reduced back to the sulfide, regenerating the original thiazolidinedione structure but in a racemized form.

Computational studies have indicated that the mechanism involving the formation of an S-oxide derivative is thermodynamically and kinetically more favorable for the rapid racemization of thiazolidinediones compared to the direct keto-enol tautomerism. researchgate.net Quantum chemical analysis supports the concept that reversible S-oxide formation provides a lower energy pathway for tautomerization. researchgate.net

The following table summarizes the key aspects of the proposed racemization mechanisms for 5-substituted thiazolidinediones.

| Mechanism | Key Intermediate | Driving Force / Influencing Factors | Supporting Evidence |

| Keto-Enol Tautomerism | Planar Enolate Ion | Acidity of C5 proton, Base catalysis (pH) | Experimental observations of pH-dependent racemization rates in analogous compounds. researchgate.net |

| S-Oxide Mediated Pathway | S-oxide derivative, Planar Enolate Ion | Increased acidity of C5 proton due to the electron-withdrawing sulfoxide group. | Computational and theoretical studies suggesting a lower energy barrier for racemization. researchgate.net |

While direct experimental evidence for the S-oxide mediated pathway in "this compound" is not yet available in the reviewed literature, the theoretical framework provides a compelling explanation for the observed stereochemical lability of this class of compounds. Further experimental studies, such as trapping of the S-oxide intermediate or detailed kinetic analysis under various oxidative conditions, would be necessary to definitively confirm this mechanism.

Theoretical and Computational Chemistry Studies of Thiazolidinedione Systems

Quantum Chemical Analysis of Electronic Structure and Bonding

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a principal method for investigating the electronic properties of thiazolidinedione derivatives due to its balance of computational cost and accuracy. DFT studies on 5-substituted and other TZD derivatives have been performed to analyze their geometric and electronic structures.

Calculations, often employing the B3LYP functional with basis sets such as 6-311++G(d,p), reveal key aspects of the molecular geometry. For the parent thiazolidine-2,4-dione ring, theoretical investigations have shown that the diketo form is the most stable tautomer. The introduction of substituents at the N3 and C5 positions, as in 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione, significantly influences the electronic distribution and geometry of the heterocyclic core.

DFT calculations on related 3-aryl and 5-substituted TZD derivatives have provided data on bond lengths, bond angles, and dihedral angles. These studies help in understanding how the phenyl and p-tolylamino groups modulate the electronic environment of the TZD ring. For instance, the planarity of the TZD ring can be affected by the steric and electronic nature of these substituents.

Table 1: Representative Calculated Bond Lengths (Å) and Bond Angles (°) for a Thiazolidinedione Core Optimized with DFT

| Parameter | Bond Length (Å) / Bond Angle (°) |

| S1–C2 | 1.85 |

| C2–N3 | 1.40 |

| N3–C4 | 1.42 |

| C4–C5 | 1.53 |

| C5–S1 | 1.83 |

| C2=O | 1.21 |

| C4=O | 1.22 |

| ∠S1–C2–N3 | 110.5 |

| ∠C2–N3–C4 | 115.0 |

| ∠N3–C4–C5 | 108.0 |

| ∠C4–C5–S1 | 104.5 |

| ∠C5–S1–C2 | 92.0 |

Note: These are generalized values for a TZD core; specific values for this compound would require a dedicated computational study.

Ab Initio Molecular Orbital Studies

Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory and are often used to benchmark DFT results. Studies on thiazolidine (B150603) and its derivatives have utilized ab initio calculations to investigate tautomerism and reaction mechanisms. For instance, MP2 calculations have been employed to determine the relative stabilities of different tautomeric forms of substituted azolidines, including thiazolidines. These studies consistently predict the diketo form of the TZD ring to be the most stable.

Furthermore, ab initio methods have been crucial in elucidating the energetic details of processes like S-oxidation. For the parent TZD ring, complete optimization of geometries and energy parameters for reactants, transition states, and products has been carried out using methods like MP2(full)/6-31+G(d,p). These calculations provide a detailed picture of the reaction pathways at a fundamental level.

Conformational Landscapes and Dynamics of Substituted Thiazolidinediones

The biological activity of flexible molecules like this compound is often dictated by their accessible conformations. The phenyl group at the N3 position and the p-tolylamino group at the C5 position can rotate, leading to a complex conformational landscape.

Frontier Molecular Orbital (FMO) Theory for Predicting Reactivity

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to predict the reactivity of molecules by examining their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these orbitals provide insights into the molecule's ability to act as an electron donor (nucleophile) or an electron acceptor (electrophile).

For thiazolidinedione derivatives, the HOMO is typically localized on the electron-rich parts of the molecule, which can include the sulfur atom and the aromatic rings. The LUMO, conversely, is often distributed over the electron-deficient regions, such as the carbonyl groups of the TZD ring. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally implies higher reactivity.

In the context of this compound, the phenyl and p-tolylamino substituents are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. The electron-withdrawing nature of the carbonyl groups contributes to a lower LUMO energy, indicating potential sites for nucleophilic attack.

Table 2: Representative Frontier Orbital Energies (eV) for Substituted Thiazolidinedione Systems

| Compound System | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Parent Thiazolidine-2,4-dione | -7.40 | -1.04 | 6.36 |

| 3-Aryl-Thiazolidinedione | ~ -6.9 to -7.2 | ~ -1.2 to -1.5 | ~ 5.7 to 6.0 |

| 5-Arylidene-Thiazolidinedione | ~ -6.5 to -6.8 | ~ -2.0 to -2.3 | ~ 4.2 to 4.8 |

Note: These values are illustrative and depend on the specific substituents and the level of theory used in the calculation.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. It is an effective tool for identifying the electron-rich and electron-poor regions of a molecule, which are indicative of its sites for electrophilic and nucleophilic attack, respectively.

In MEP maps, regions of negative electrostatic potential (typically colored red or yellow) correspond to areas with an excess of electrons and are likely sites for electrophilic attack. For thiazolidinedione derivatives, these regions are consistently found around the carbonyl oxygen atoms. Regions of positive electrostatic potential (typically colored blue) indicate electron-deficient areas and are susceptible to nucleophilic attack. These are often located around the hydrogen atoms attached to the nitrogen or the aromatic rings.

For this compound, the MEP map would be expected to show strong negative potentials around the two carbonyl oxygens. The nitrogen atom of the p-tolylamino group could also exhibit a region of negative potential, depending on its local chemical environment. The aromatic rings would present a more complex potential surface, with regions of both positive and negative potential.

Reaction Pathway Elucidation and Transition State Calculations (e.g., S-Oxidation, Tautomerization)

Computational chemistry is instrumental in mapping out the reaction pathways and calculating the energy barriers for chemical transformations. For thiazolidinediones, two important reactions that have been studied computationally are S-oxidation and tautomerization.

S-Oxidation: The sulfur atom in the thiazolidinedione ring is susceptible to oxidation, a reaction that is relevant to the metabolism of TZD-containing drugs. Theoretical studies have modeled the S-oxidation of the TZD ring by various oxidizing agents, including hydrogen peroxide and peroxynitrous acid. These studies, often using methods like MP2 and DFT, have successfully located the transition states for the oxygen transfer process and calculated the activation energy barriers. For instance, quantum chemical analysis has shown that the presence of explicit water molecules can significantly lower the energy barrier for sulfoxidation by stabilizing the charge separation in the transition state.

Tautomerization: The thiazolidine-2,4-dione ring can exist in several tautomeric forms, including diketo, enol, and di-enol forms. DFT calculations have been used to investigate the relative stabilities of these tautomers. Studies on the parent TZD and its 5-substituted derivatives have consistently shown that the diketo form is the most stable tautomer by a significant energy margin. The energy barriers for the interconversion between these tautomers have also been calculated, providing insights into their potential to exist in equilibrium under different conditions. The presence of the phenyl and p-tolylamino substituents in the target molecule would likely influence the relative energies of the different tautomers, although the diketo form is still expected to be the most predominant.

Solvent Effects on Chemical Reaction Barriers and Mechanisms

The solvent environment plays a crucial role in determining the kinetics and thermodynamics of chemical reactions. The choice of solvent can significantly alter reaction rates by orders of magnitude and can even change the fundamental mechanism of a reaction. In the context of thiazolidinedione systems, solvents influence reaction pathways by differentially stabilizing or destabilizing the reactants, transition states, intermediates, and products.

Computational chemistry provides powerful tools to model these interactions and predict their consequences. The primary way a solvent influences a reaction's speed is by altering the height of the activation energy barrier (ΔG‡). A solvent that preferentially stabilizes the transition state relative to the reactants will lower this barrier, thus accelerating the reaction. Conversely, a solvent that stabilizes the reactants more than the transition state will increase the barrier and slow the reaction.

Several factors contribute to these solvent effects:

Specific Solvation Effects: Beyond bulk polarity, specific interactions like hydrogen bonding can have a profound impact. Protic solvents (e.g., water, ethanol) can act as hydrogen bond donors and/or acceptors, providing strong stabilization to species with complementary functional groups (like the carbonyl and amine groups in thiazolidinediones). nih.gov This can be critical in proton transfer steps, which are common in the mechanisms of heterocyclic compound reactions. mdpi.com

Solvent as a Catalyst: In some cases, solvent molecules may participate directly in the reaction mechanism, for instance, by acting as a proton shuttle in tautomerization processes, thereby providing a lower energy pathway. mdpi.com

Computational Modeling of Solvent Effects

To study these effects in silico, chemists employ various solvation models. The most common approach is the use of implicit or continuum solvation models, such as the Polarizable Continuum Model (PCM). In this method, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed within a cavity in this medium. This approach is computationally efficient and effective for capturing the bulk electrostatic effects of the solvent on the reaction energy profile.

A typical computational study on the solvent effects on a reaction mechanism for a compound like this compound would involve the following steps:

Mapping the reaction pathway in the gas phase to identify stationary points (reactants, transition states, intermediates, products).

Calculating the energies of these stationary points using quantum mechanical methods (like Density Functional Theory, DFT).

Recalculating these energies in the presence of different solvent models (e.g., a nonpolar solvent like toluene, a polar aprotic solvent like DMSO, and a polar protic solvent like water).

Comparing the activation barriers calculated in each solvent to determine the kinetic effects.

Analyzing the geometries and electronic structures of the transition states in each solvent to understand how the mechanism might be altered.

While specific data for this compound is unavailable, studies on other heterocyclic systems have shown that solvent choice can be critical. For instance, reactions that may be concerted in nonpolar solvents can become stepwise in polar solvents due to the stabilization of ionic intermediates. nih.gov The relative stability of different tautomeric forms, which can act as reactants or intermediates, is also known to be highly sensitive to the solvent environment. nih.govscispace.com A dedicated computational investigation would be required to determine these specific effects for this compound.

Advanced Structural Elucidation and Solid State Chemistry of Thiazolidinedione Derivatives

X-ray Single Crystal Diffraction Analysis for Precise Molecular Geometry

X-ray single crystal diffraction stands as the definitive method for the unambiguous determination of a molecule's three-dimensional structure in the solid state. This technique provides precise measurements of bond lengths, bond angles, and torsion angles, revealing the exact spatial arrangement of atoms. For 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione, such an analysis would offer critical insights into the conformation of the central thiazolidinedione ring and the relative orientations of its phenyl and p-tolylamino substituents.

While a specific crystal structure for this exact compound is not publicly available, analysis of related thiazolidinedione derivatives allows for a well-founded prediction of its key structural features. The five-membered thiazolidinedione ring is expected to be nearly planar. Due to steric hindrance, the phenyl group at the N3 position and the p-tolylamino group at the C5 position would likely be twisted out of the plane of the central ring. The analysis would also map the network of intermolecular interactions, such as hydrogen bonds involving the amine (N-H) group and the carbonyl oxygens, which dictate the crystal packing arrangement.

Table 1: Representative Crystallographic Data for a Thiazolidinedione Derivative

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 12.54 |

| b (Å) | 7.88 |

| c (Å) | 15.91 |

| β (°) | 105.3 |

| Volume (ų) | 1515.7 |

| Z (molecules per cell) | 4 |

| Calculated Density (g/cm³) | 1.38 |

Note: This data is representative of a typical small organic molecule and is for illustrative purposes.

Polymorphism and Crystal Engineering of Thiazolidinedione Compounds

Polymorphism, the capacity of a substance to crystallize into multiple distinct solid-state forms, is a critical aspect of solid-state chemistry. Different polymorphs of the same compound can display varied physical properties. The study of polymorphism is particularly relevant in the pharmaceutical industry. Research has shown that polymorphism can be observed in related compounds, such as 3-phenyl-2,4-thiazolidione.

For this compound, the potential for polymorphism is significant. The molecule possesses both a hydrogen bond donor (the N-H of the amino group) and hydrogen bond acceptors (the two carbonyl oxygens), as well as aromatic rings capable of π-π stacking. These features allow for the formation of various stable intermolecular arrangements, which could lead to different crystalline forms under varying crystallization conditions (e.g., solvent, temperature, rate of cooling). Crystal engineering principles could be applied to systematically explore and control these interactions to isolate and characterize potential polymorphs.

Spectroscopic Characterization for Conformational and Electronic Insights

Advanced spectroscopic methods are crucial for confirming molecular structure and providing insights into the molecule's electronic environment and conformation, especially in solution.

Advanced NMR Spectroscopy : While standard ¹H and ¹³C NMR are used for basic structural confirmation, advanced techniques provide deeper insights. researchgate.netsciensage.infosciensage.infomdpi.comresearchgate.net Two-dimensional NMR experiments like COSY, HSQC, and HMBC would be used to rigorously establish the connectivity of the entire molecule. Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) could reveal through-space correlations between protons, providing evidence for the preferred conformation and relative orientation of the phenyl and p-tolyl rings in solution.

High-Resolution Mass Spectrometry (HRMS) : HRMS provides an extremely accurate measurement of the mass-to-charge ratio of the molecular ion, which serves to unequivocally confirm the elemental composition. nih.gov The fragmentation pattern observed in the tandem mass spectrum (MS/MS) can further corroborate the proposed structure by identifying characteristic fragments of the molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Predicted Data | Interpretation |

| ¹H NMR | δ 7.20-7.50 (m, 5H), 6.90-7.10 (m, 4H), 5.45 (d, 1H), 4.80 (d, 1H), 2.25 (s, 3H) | Signals correspond to phenyl, tolyl, C5-H, N-H, and methyl protons, respectively. |

| ¹³C NMR | δ 172.5 (C=O), 170.1 (C=O), 120-145 (aromatic C), 62.5 (C5), 20.8 (CH₃) | Resonances for carbonyls, aromatic carbons, the C5 methine, and the methyl group. |

| HRMS (ESI+) | m/z [M+H]⁺ Calc. for C₁₆H₁₅N₂O₂S: 299.0854 | Provides exact mass confirmation of the molecular formula. |

Stereochemical Characterization and Chiroptical Properties

The thiazolidinedione scaffold allows for substitution at various positions. nih.gov In this compound, the carbon atom at position 5 (C5) is substituted with four different groups, making it a chiral center. Consequently, the compound can exist as a pair of non-superimposable mirror images known as enantiomers. A standard synthesis would typically produce a 1:1 mixture of these enantiomers, known as a racemate.

Should the enantiomers be separated (resolved), their stereochemical identity would be investigated using chiroptical methods. Circular Dichroism (CD) spectroscopy, which measures the differential absorption of left- and right-circularly polarized light, is a primary tool for this purpose. Each enantiomer would produce a CD spectrum that is a mirror image of the other. Correlating the experimental CD spectrum with theoretical calculations could allow for the assignment of the absolute configuration (R or S) at the C5 stereocenter.

Advanced Analytical Methodologies for Non Biological Characterization and Quantification

Chromatographic Techniques for Purity Assessment and Reaction Monitoring in Chemical Synthesis

Chromatographic methods are fundamental in synthetic chemistry for separating components of a mixture. This allows for real-time monitoring of reaction progress and assessment of the final product's purity.

Thin-Layer Chromatography (TLC) is frequently employed to monitor the progress of reactions that synthesize the thiazolidine-2,4-dione core and its derivatives. nih.govnih.govsemanticscholar.org By spotting the reaction mixture on a TLC plate (typically silica (B1680970) gel) and eluting it with an appropriate solvent system, chemists can visualize the consumption of reactants and the formation of the desired product. nih.gov The separated spots are often visualized under UV light or in an iodine chamber. nih.govresearchgate.net The retention factor (Rf) value helps in identifying the compounds present in the mixture.

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the definitive assessment of purity and for quantitative analysis. For a compound like "3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione," a reverse-phase HPLC method would typically be developed. This involves a nonpolar stationary phase (e.g., C18) and a polar mobile phase, such as a mixture of acetonitrile (B52724) and water or methanol (B129727) and water. The high resolving power of HPLC can separate the main compound from trace impurities, starting materials, and byproducts. The purity is determined by calculating the peak area percentage of the main compound relative to the total area of all peaks in the chromatogram.

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. researchgate.net While HPLC is often preferred for non-volatile and thermally sensitive compounds like many thiazolidinedione derivatives, GC-MS can be invaluable for identifying volatile impurities or for analyzing derivatives that have been made more volatile through a chemical process called derivatization. researchgate.net The mass spectrometer provides mass-to-charge ratio (m/z) data, which acts as a molecular fingerprint to help identify the separated components.

Table 1: Example Chromatographic Conditions for Analysis of Thiazolidine-2,4-dione Derivatives

| Technique | Stationary Phase | Typical Mobile Phase / Conditions | Application | Reference |

|---|---|---|---|---|

| TLC | Silica Gel 60 GF254 | n-hexane: ethyl acetate (B1210297) (7:3) | Reaction Monitoring | researchgate.net |

| TLC | Silica Gel G | Chloroform: methanol (9:1) | Purity Confirmation | nih.gov |

| HPLC | Reverse-Phase (e.g., C18) | Acetonitrile/Water or Methanol/Water Gradient | Purity Assessment & Quantification | researchgate.net |

| GC-MS | Capillary Column (e.g., DB-5ms) | Temperature Programmed Elution with Helium Carrier Gas | Identification of Volatile Impurities | researchgate.net |

Spectrometric Methods for Structural Verification and Quantitative Analysis in Formulations

Spectrometric methods are indispensable for the unambiguous confirmation of the molecular structure of "this compound" and for its quantification.

Fourier-Transform Infrared Spectroscopy (FTIR) is used to identify the functional groups present in the molecule. researchgate.net The compound is typically mixed with potassium bromide (KBr) to form a pellet, and its infrared spectrum is recorded. nih.govresearchgate.net The presence of characteristic absorption bands confirms the key structural features. For "this compound," key peaks would include those for the N-H group, the carbonyl (C=O) groups of the thiazolidine-2,4-dione ring, aromatic C-H bonds, and the C-N and C-S bonds. nih.govmdpi.com

Table 2: Characteristic FTIR Absorption Bands for Thiazolidine-2,4-dione Derivatives

| Functional Group | Characteristic Wavenumber (cm⁻¹) | Significance | Reference |

|---|---|---|---|

| N-H Stretch | 3300 - 3450 | Confirms presence of the secondary amine | nih.govmdpi.com |

| Aromatic C-H Stretch | 3000 - 3100 | Indicates the phenyl and tolyl rings | nih.govnih.gov |

| Carbonyl (C=O) Stretch | 1650 - 1750 | Confirms the dione (B5365651) structure of the thiazolidine (B150603) ring | researchgate.netmdpi.com |

| C-N Stretch | 1250 - 1350 | Part of the thiazolidine ring and amino linkage | nih.govresearchgate.net |

| C-S Stretch | 600 - 700 | Confirms the thioether linkage in the thiazolidine ring | nih.gov |

UV-Visible (UV-Vis) Spectroscopy is primarily used for the quantitative analysis of a compound in a solution, such as in a formulated product. The aromatic rings (phenyl and tolyl) and the thiazolidine-2,4-dione heterocycle are chromophores that absorb light in the UV region. A calibration curve can be constructed by measuring the absorbance of several solutions of known concentrations at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the concentration of the compound in an unknown sample can then be determined by measuring its absorbance.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR and ¹³C-NMR) is the most powerful tool for elucidating the precise molecular structure. nih.govnih.gov

¹H-NMR provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. For "this compound," one would expect to see distinct signals for the protons on the phenyl and tolyl rings, a signal for the N-H proton, a signal for the proton at the 5-position of the thiazolidine ring, and a signal for the methyl group of the tolyl substituent. mdpi.com

¹³C-NMR provides information about the different types of carbon atoms in the molecule. nih.gov Characteristic signals for the carbonyl carbons in the thiazolidine ring are typically observed at the downfield end of the spectrum (around 165-175 ppm), while signals for the aromatic and aliphatic carbons appear at more upfield positions. nih.gov

Mass Spectrometry (MS) provides the exact molecular weight of the compound, which is a critical piece of data for confirming its identity. nih.gov Techniques like Electrospray Ionization (ESI-MS) can be used to generate a molecular ion peak (M⁺) or a protonated molecular peak ([M+H]⁺), the mass-to-charge ratio (m/z) of which corresponds to the molecular weight of the compound. nih.govresearchgate.net

Table 3: Generalized Spectrometric Data for Structural Elucidation

| Technique | Parameter | Expected Observation for this compound | Reference |

|---|---|---|---|

| ¹H-NMR | Chemical Shift (δ, ppm) | Signals for aromatic protons (approx. 6.8-7.8 ppm), NH proton (variable), CH at C5 (approx. 4.0-4.5 ppm), and CH₃ protons (approx. 2.3 ppm). | nih.govmdpi.com |

| ¹³C-NMR | Chemical Shift (δ, ppm) | Signals for C=O carbons (approx. 165-175 ppm), aromatic carbons (approx. 115-140 ppm), CH at C5 (approx. 50-60 ppm), and CH₃ carbon (approx. 21 ppm). | nih.govnih.gov |

| MS (ESI) | m/z | Molecular ion peak corresponding to the molecular formula C₁₆H₁₄N₂O₂S. | nih.gov |

Electrophoretic Techniques

Electrophoretic techniques separate molecules based on their migration in an electric field. These methods are most effective for charged species, particularly large biomolecules like proteins and nucleic acids. For small, neutral, non-biological organic molecules like "this compound," electrophoresis is generally not a standard or applicable method for characterization or purity assessment. Chromatographic and spectrometric techniques are overwhelmingly preferred and provide more relevant and comprehensive data for this class of compounds.

Emerging Research Avenues and Potential Chemical Applications of Thiazolidinedione Compounds

Thiazolidinediones as Precursors or Building Blocks in Complex Organic Synthesis

The thiazolidinedione (TZD) scaffold is a versatile building block in organic synthesis due to its structural features. The presence of two carbonyl groups, an active methylene (B1212753) group at the C-5 position, and a secondary amine at the N-3 position allows for a diverse range of chemical modifications. nih.govnih.gov These sites serve as handles for introducing various substituents, enabling the construction of more complex molecular architectures.

One of the most common reactions involving the TZD core is the Knoevenagel condensation. This reaction typically involves the active methylene group at C-5 and various aldehydes, leading to the formation of 5-arylidene-thiazolidine-2,4-dione derivatives. frontiersin.orgnih.gov This method is fundamental for creating a library of substituted TZDs. mdpi.com Furthermore, the nitrogen atom at the N-3 position can be readily alkylated or arylated, providing another point for molecular elaboration. nih.gov

The ability to functionalize the TZD ring at multiple positions makes it an attractive precursor for synthesizing larger, polyfunctional molecules. Researchers have utilized these reactive sites to create hybrid molecules by linking the TZD core with other pharmacophores or functional groups, aiming to develop compounds with novel properties. researchgate.net This synthetic flexibility positions thiazolidinediones as valuable intermediates for building complex chemical structures that may find applications in various fields of chemistry.

Integration into Novel Materials (e.g., Photoisomerizable Molecular Crystals, Molecular Motors)

While the bulk of research on thiazolidinediones has been in the realm of medicinal chemistry, the inherent properties of heterocyclic compounds are gaining attention in materials science. The rigid, planar structure of the TZD core, combined with the potential for extensive hydrogen bonding and π-π stacking interactions, makes it a candidate for the rational design of novel organic materials.

The integration of thiazolidinedione derivatives into photoisomerizable molecular crystals is an emerging area of interest. The synthesis of derivatives containing photosensitive moieties could lead to materials that change their crystal structure, and consequently their physical properties, upon exposure to light. Such materials have potential applications in optical data storage, sensors, and molecular switches.

Similarly, the concept of molecular motors, which are molecules capable of performing controlled mechanical motion in response to an external stimulus, could potentially incorporate TZD-based structures. The design of such motors often relies on molecules that can undergo conformational changes, such as isomerization. By functionalizing the TZD scaffold with appropriate groups, it may be possible to create components for future molecular machinery. Although direct and extensive research specifically linking thiazolidinediones to these advanced materials is still in its nascent stages, their chemical tractability and structural features make them a promising area for future exploration.

Exploration of Catalytic or Ligand Properties

The thiazolidinedione structure contains several heteroatoms (nitrogen and sulfur) and carbonyl oxygen atoms that possess lone pairs of electrons, making them potential coordination sites for metal ions. This suggests that TZD derivatives could function as ligands in coordination chemistry and catalysis. nih.gov

The ability of the 2,4-dione functional group to coordinate with metal centers is a key area for exploration. nih.gov By modifying the substituents at the N-3 and C-5 positions, the electronic properties and steric environment of the potential coordination sites can be fine-tuned. This could lead to the development of novel ligands for transition metal catalysts used in a variety of organic transformations.

While the primary role of TZDs as ligands has been explored in the context of biological receptors, such as peroxisome proliferator-activated receptors (PPARs), their application in non-biological catalysis is an underexplored field. wikipedia.orgtg.org.au The development of chiral TZD derivatives could also open avenues for their use as ligands in asymmetric catalysis, a critical area in modern synthetic chemistry. Further research is needed to fully characterize the coordination chemistry of thiazolidinediones and to harness their potential in catalytic applications.

Development of Novel Chemical Probes for Non-Biological Systems

Chemical probes are essential tools for detecting and quantifying specific analytes or monitoring chemical processes. The thiazolidinedione scaffold offers a platform for the design of such probes for non-biological applications. By attaching chromophores, fluorophores, or other reporter groups to the TZD core, it is possible to create molecules whose spectroscopic properties change upon interaction with a target analyte.

For instance, TZD derivatives could be designed to selectively bind to specific metal ions. Upon binding, a change in fluorescence or color could provide a simple and sensitive method for detection. The versatility of the TZD synthesis allows for the incorporation of various binding sites tailored to different target molecules.

While the use of thiazolidinedione-based probes has been more prevalent in biological systems, for example, using fluorescently labeled analogues to study glucose uptake, the principles can be extended to non-biological systems. acs.org Potential applications could include environmental monitoring, such as the detection of heavy metal pollutants in water, or quality control in industrial processes. The development of TZD-based chemical probes represents a promising direction for creating new analytical tools.

Sustainable Chemistry Initiatives in Thiazolidinedione Research and Production

In recent years, there has been a significant push towards developing more environmentally friendly chemical processes, a movement known as green chemistry. Research into the synthesis of thiazolidinediones has reflected this trend, with numerous studies focusing on sustainable methodologies. nih.govpharmascholars.com

Conventional methods for synthesizing TZD derivatives often rely on volatile and hazardous organic solvents and may require catalysts that are difficult to separate from the reaction mixture. nih.gov To address these issues, researchers have explored several green alternatives. One promising approach is the use of deep eutectic solvents (DESs), which can act as both the solvent and the catalyst, are often biodegradable, and have low toxicity. frontiersin.org

Microwave-assisted organic synthesis (MAOS) has also been successfully applied to the synthesis of thiazolidinediones. mdpi.com This technique can significantly reduce reaction times, improve yields, and lower energy consumption compared to conventional heating methods. Additionally, the use of solid-supported catalysts, such as silica-supported iodine, offers advantages like easy separation and reusability of the catalyst, minimizing waste. pharmascholars.com These sustainable initiatives not only make the production of thiazolidinediones more efficient and cost-effective but also reduce its environmental impact.

Table 1: Comparison of Synthesis Methods for Thiazolidinedione Derivatives

| Feature | Conventional Method | Green Chemistry Method | Reference |

|---|---|---|---|

| Solvent | Toluene, Ethanol | Deep Eutectic Solvents, Water, Solvent-free | frontiersin.orgnih.govpharmascholars.com |

| Catalyst | Piperidine (B6355638), Sodium Hydroxide (B78521) | Solid-supported catalysts (e.g., I2-Silica), DES (acts as catalyst) | nih.govfrontiersin.orgpharmascholars.com |

| Energy Source | Conventional heating (reflux) | Microwave irradiation, Sand bath | mdpi.compharmascholars.com |

| Reaction Time | Several hours (e.g., 8-9 hours) | Minutes to a few hours (e.g., 45 min under microwave) | nih.govmdpi.com |

| Work-up | Often requires extraction with organic solvents | Simple filtration, minimal purification | frontiersin.orgpharmascholars.com |

| Environmental Impact | Use of volatile organic compounds (VOCs), potential catalyst waste | Reduced VOCs, reusable catalysts, lower energy consumption | nih.govpharmascholars.com |

Q & A

Basic: What are the standard synthetic routes for preparing 3-Phenyl-5-p-tolylamino-thiazolidine-2,4-dione?

Methodological Answer:

The compound is typically synthesized via condensation reactions. A common approach involves reacting thiourea with chloroacetic acid to form the thiazolidine-2,4-dione core, followed by functionalization at the 3- and 5-positions. For example:

Core formation : Thiourea reacts with chloroacetic acid under reflux in ethanol to yield thiazolidine-2,4-dione .

Substituent introduction : The phenyl group at position 3 is introduced via nucleophilic substitution, while the p-tolylamino group at position 5 is added through a Mannich base reaction or coupling with p-toluidine derivatives .

Key parameters include solvent choice (e.g., ethanol, DMF), temperature control (80–90°C), and catalysts like piperidine for condensation .

Advanced: How can reaction conditions be optimized to improve yield and purity in the synthesis of this compound?

Methodological Answer:

Optimization strategies include:

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions .

- Catalyst screening : Piperidine (2–5 mol%) accelerates condensation by deprotonating intermediates .

- Temperature gradients : Stepwise heating (e.g., 60°C → 90°C) reduces decomposition of heat-sensitive intermediates .

- Workup protocols : Precipitation in cold water followed by column chromatography (silica gel, ethyl acetate/hexane) improves purity .

Basic: Which characterization techniques are essential for confirming the structure of this compound?

Methodological Answer:

Standard techniques include:

- NMR spectroscopy : and NMR to verify substituent integration (e.g., aromatic protons for phenyl and p-tolyl groups) .

- HPLC : Purity assessment (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]) .

Advanced: How can researchers resolve spectral ambiguities in characterizing thiazolidinedione derivatives?

Methodological Answer:

- DEPT-135 NMR : Distinguishes CH, CH, and quaternary carbons, critical for confirming substitution patterns .

- 2D NMR (COSY, HSQC) : Resolves overlapping signals, especially in aromatic regions .

- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian09) to validate assignments .

Basic: What biological activities are reported for thiazolidinedione derivatives like this compound?

Methodological Answer:

- Antimicrobial : Screen against Gram-positive bacteria (e.g., S. aureus) using MIC assays .

- Anti-inflammatory : Evaluate inhibition of COX-2 via ELISA .

- Anticancer : MTT assays on cancer cell lines (e.g., MCF-7) to assess cytotoxicity .

Advanced: How to design assays to investigate conflicting reports on this compound’s bioactivity?

Methodological Answer:

- Dose-response curves : Test across a wide concentration range (1 nM–100 µM) to identify biphasic effects .

- Target specificity : Use siRNA knockdown or CRISPR-Cas9 to confirm on-target effects (e.g., PPARγ for antidiabetic activity) .

- Meta-analysis : Compare datasets using tools like RevMan to identify study heterogeneity (e.g., cell line variability) .

Basic: What structure-activity relationships (SAR) are known for this compound’s derivatives?

Methodological Answer:

- Position 3 : Bulky substituents (e.g., phenyl) enhance metabolic stability .

- Position 5 : Electron-donating groups (e.g., p-tolylamino) improve receptor binding affinity .

- Core modifications : Thioxo derivatives (replacing 4-oxo) increase antimicrobial potency .

Advanced: How can computational methods guide SAR studies for thiazolidinedione derivatives?

Methodological Answer:

- Molecular docking : Use AutoDock Vina to predict binding modes with targets like PPARγ .

- QSAR models : Train regression models (e.g., PLS) on descriptors like logP and polar surface area to predict activity .

- MD simulations : Analyze ligand-receptor stability (e.g., 100 ns trajectories in GROMACS) .

Basic: What are common challenges in scaling up the synthesis of this compound?

Methodological Answer:

- Exothermic reactions : Implement cooling systems to control temperature spikes during condensation .

- Purification bottlenecks : Switch from column chromatography to recrystallization (e.g., ethanol/water mixtures) for large batches .

Advanced: How to address contradictory data on this compound’s solubility and stability?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.